molecular formula C15H12BrF2NO B5371316 N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide

N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide

Cat. No.: B5371316
M. Wt: 340.16 g/mol
InChI Key: KKNQHVARUVTLKH-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo group, two fluoro groups, and a methyl group attached to a phenyl ring, making it a unique and interesting molecule for various chemical and biological studies.

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF2NO/c1-9-4-2-3-5-10(9)6-14(20)19-15-12(16)7-11(17)8-13(15)18/h2-5,7-8H,6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNQHVARUVTLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide typically involves the acylation of 2-(2-methylphenyl)acetic acid with 2-bromo-4,6-difluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromo and fluoro groups enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The acetamide moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide
  • N-(2-bromo-4,6-difluorophenyl)-2-(2-ethylphenyl)acetamide
  • N-(2-bromo-4,6-difluorophenyl)-2-(2-methoxyphenyl)acetamide

Uniqueness

N-(2-bromo-4,6-difluorophenyl)-2-(2-methylphenyl)acetamide is unique due to the specific combination of bromo, fluoro, and methyl groups attached to the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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